3,4,5'-Trihydroxy-5'-methyl-2,3'-spirobi[tetrahydrofuran]
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Overview
Description
3,4,5’-Trihydroxy-5’-methyl-2,3’-spirobi[tetrahydrofuran] is a complex organic compound with the molecular formula C8H14O5 and a molecular weight of 190.19 g/mol . This compound is characterized by its unique spirobi[tetrahydrofuran] structure, which includes three hydroxyl groups and a methyl group. It is also known by its systematic name, (3R,4S,5S)-8-methyl-1,7-dioxaspiro[4.4]nonane-3,4,8-triol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5’-Trihydroxy-5’-methyl-2,3’-spirobi[tetrahydrofuran] typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirobi[tetrahydrofuran] core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3,4,5’-Trihydroxy-5’-methyl-2,3’-spirobi[tetrahydrofuran] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3,4,5’-Trihydroxy-5’-methyl-2,3’-spirobi[tetrahydrofuran] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5’-Trihydroxy-5’-methyl-2,3’-spirobi[tetrahydrofuran] involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The spirobi[tetrahydrofuran] structure may also interact with lipid membranes, affecting their fluidity and function .
Comparison with Similar Compounds
Similar Compounds
Sphydrofuran: Another spirobi[tetrahydrofuran] compound with similar structural features.
3,4,8-Trihydroxy-8-methyl-1,7-dioxaspiro[4.4]nonane: A closely related compound with a similar molecular framework.
Uniqueness
3,4,5’-Trihydroxy-5’-methyl-2,3’-spirobi[tetrahydrofuran] is unique due to its specific arrangement of hydroxyl groups and the presence of a methyl group, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C8H14O5 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
8-methyl-1,7-dioxaspiro[4.4]nonane-3,4,8-triol |
InChI |
InChI=1S/C8H14O5/c1-7(11)3-8(4-13-7)6(10)5(9)2-12-8/h5-6,9-11H,2-4H2,1H3 |
InChI Key |
GEMQYLVRMCCZID-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CO1)C(C(CO2)O)O)O |
Origin of Product |
United States |
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